molecular formula C21H17N3O2 B277944 2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

Cat. No. B277944
M. Wt: 343.4 g/mol
InChI Key: NXTZESPNYGCASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide involves the inhibition of several enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell signaling pathways. Additionally, this compound has been found to modulate the activity of several transcription factors, including NF-κB and STAT3, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide are diverse and depend on the specific application. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been found to reduce inflammation and oxidative stress, which are associated with several diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide in lab experiments include its diverse range of applications and its ability to inhibit several enzymes and signaling pathways. Additionally, this compound has been found to have low toxicity in vitro and in vivo. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research involving 2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide. One direction involves the development of analogs with improved solubility and potency. Another direction involves the investigation of the mechanism of action of this compound in greater detail, including its interactions with specific enzymes and signaling pathways. Additionally, this compound could be further studied for its potential applications in the treatment of inflammatory diseases and neurodegenerative diseases. Finally, the use of this compound in combination with other drugs could be explored for potential synergistic effects.

Synthesis Methods

The synthesis of 2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been achieved using several methods. One such method involves the reaction of 2-methylbenzoyl chloride with 4-(2-aminobenzyl)oxazol-2-amine in the presence of triethylamine. Another method involves the reaction of 2-methylbenzoyl chloride with 4-(2-aminobenzyl)pyridine in the presence of triethylamine. Both methods have been found to produce the desired compound in good yields.

Scientific Research Applications

2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been studied for its potential applications in scientific research. This compound has been found to have antimicrobial activity against several strains of bacteria and fungi. It has also been found to have anticancer activity against several cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

2-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C21H17N3O2/c1-14-5-2-3-6-17(14)20(25)23-13-15-8-10-16(11-9-15)21-24-19-18(26-21)7-4-12-22-19/h2-12H,13H2,1H3,(H,23,25)

InChI Key

NXTZESPNYGCASQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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